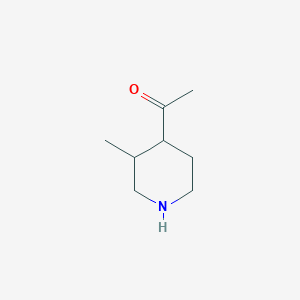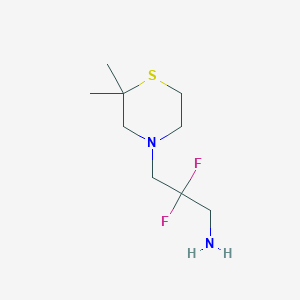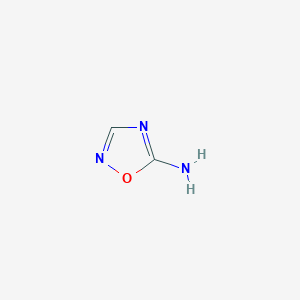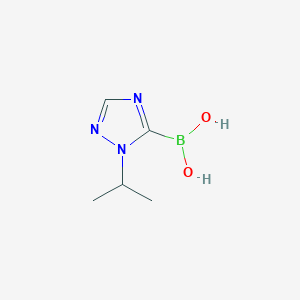
5,6-Dimethyl-3-(piperazin-1-YL)pyridazine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile is a heterocyclic compound that features a pyridazine ring substituted with piperazine and nitrile groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5,6-dimethylpyridazine with piperazine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection and purification steps are crucial to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridazine N-oxides.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of N-substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile involves its interaction with specific molecular targets. The piperazine ring can interact with biological receptors, potentially modulating their activity. The nitrile group may also play a role in binding to enzymes or other proteins, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group.
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness
5,6-Dimethyl-3-(piperazin-1-yl)pyridazine-4-carbonitrile is unique due to the presence of the nitrile group, which can impart different chemical reactivity and biological activity compared to its carboxamide and carboxylic acid analogs. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H15N5 |
|---|---|
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
5,6-dimethyl-3-piperazin-1-ylpyridazine-4-carbonitrile |
InChI |
InChI=1S/C11H15N5/c1-8-9(2)14-15-11(10(8)7-12)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3 |
InChI-Schlüssel |
GTTUMKRQZBUTTL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NC(=C1C#N)N2CCNCC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(2E)-3-[1-(2,3-dihydro-1H-inden-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B13162891.png)
![Acetic acid, 2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]-](/img/structure/B13162898.png)



